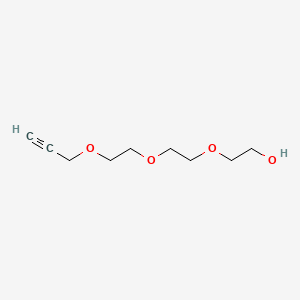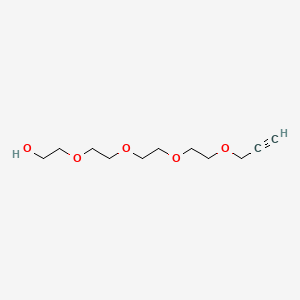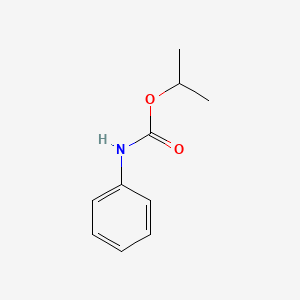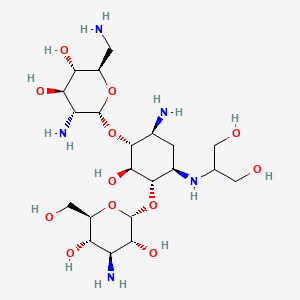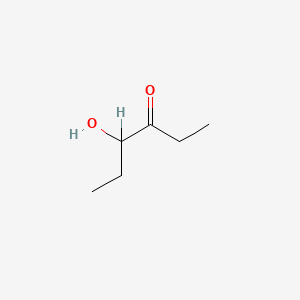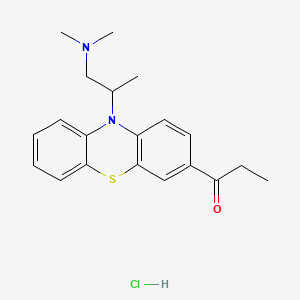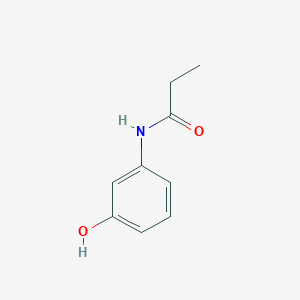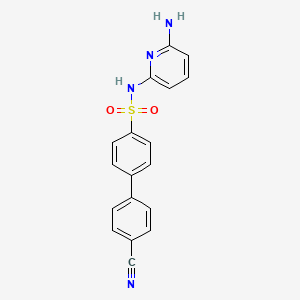
PF-915275
概要
説明
PF-915275は、ヒト11β-ヒドロキシステロイド脱水素酵素タイプ1(11βHSD1)の強力な、選択的な、そして経口活性な阻害剤です。この酵素は、コルチゾンをコルチゾールに変換する際に重要な役割を果たしており、さまざまな代謝経路において重要です。 This compoundは、11βHSD1を阻害する高い特異性と有効性により、科学研究において有望な結果を示しており、代謝性疾患や関連分野の研究において貴重な化合物となっています .
科学的研究の応用
PF-915275 has a wide range of applications in scientific research:
Metabolic Disorders: It is used to study metabolic disorders such as diabetes and obesity by inhibiting 11βHSD1, which plays a role in cortisol metabolism.
Endocrinology: The compound is valuable in research related to adrenal gland function and the regulation of glucocorticoids.
Pharmacology: this compound is used to investigate the pharmacokinetics and pharmacodynamics of 11βHSD1 inhibitors.
Toxicology: It helps in understanding the toxicological effects of inhibiting 11βHSD1 in various biological systems .
作用機序
PF-915275は、酵素11βHSD1を選択的に阻害することで効果を発揮します。この酵素は、不活性なコルチゾンを活性なコルチゾールに変換する役割を担っています。11βHSD1を阻害することで、this compoundはコルチゾールのレベルを低下させ、さまざまな代謝経路に影響を与えます。この化合物は、11βHSD1の活性部位に結合し、コルチゾンとの相互作用を阻止します。 この阻害は、コルチゾールの産生を低下させ、糖尿病や代謝症候群などの症状に治療効果をもたらす可能性があります .
生化学分析
Biochemical Properties
PF-915275 plays a significant role in biochemical reactions by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol. This compound has shown high potency with a Ki value of 2.3 nM and an EC50 of 15 nM in HEK293 cells . The compound exhibits dose-dependent inhibition of cortisone to cortisol conversion in primary human and monkey hepatocytes, with EC50 values of 20 nM and 100 nM, respectively . This compound does not significantly inhibit 11βHSD2, indicating its selectivity for 11βHSD1 .
Cellular Effects
This compound influences various cellular processes by modulating the activity of 11βHSD1. In primary human and monkey hepatocytes, the compound effectively reduces the conversion of cortisone to cortisol, thereby impacting cellular metabolism and stress response . Additionally, this compound has been shown to lower plasma insulin levels in cynomolgus monkeys, indicating its potential role in regulating glucose metabolism . The compound’s selective inhibition of 11βHSD1 suggests its potential therapeutic application in conditions characterized by dysregulated cortisol levels, such as metabolic syndrome and type 2 diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 11βHSD1, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of cortisone to cortisol, leading to reduced cortisol levels in target tissues . The compound’s high affinity for 11βHSD1 is evidenced by its low Ki and EC50 values . This compound does not significantly affect 11βHSD2, highlighting its selectivity for 11βHSD1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects over time. The compound’s half-life in monkeys is approximately 22 hours, indicating its potential for long-term therapeutic use . Studies have shown that this compound maintains its inhibitory activity on 11βHSD1-mediated conversion of cortisone to cortisol over extended periods, with a maximum inhibition of 87% observed at the highest tested dose of 3 mg/kg . These findings suggest that this compound can provide sustained therapeutic benefits in clinical settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In cynomolgus monkeys, oral administration of this compound at doses ranging from 0.1 to 3 mg/kg resulted in dose-dependent inhibition of 11βHSD1 activity . The compound effectively reduced plasma insulin levels at doses of 1 and 3 mg/kg, indicating its potential for managing hyperinsulinemia and related metabolic disorders . High doses of this compound may lead to adverse effects, necessitating careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to cortisol metabolism. By inhibiting 11βHSD1, the compound reduces the conversion of cortisone to cortisol, thereby modulating cortisol levels in target tissues . This inhibition can impact various metabolic processes, including glucose metabolism, lipid metabolism, and stress response . The compound’s selective inhibition of 11βHSD1 suggests its potential for therapeutic use in conditions characterized by dysregulated cortisol levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s selective inhibition of 11βHSD1 in primary human and monkey hepatocytes indicates its effective cellular uptake and distribution . This compound’s ability to modulate cortisol levels in target tissues suggests its potential for therapeutic use in metabolic and endocrine disorders .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with 11βHSD1 to inhibit its activity . The compound’s selective inhibition of 11βHSD1 suggests its targeted action within specific cellular compartments. This compound’s ability to modulate cortisol levels in target tissues highlights its potential for therapeutic use in conditions characterized by dysregulated cortisol metabolism .
準備方法
PF-915275の合成は、ビフェニルコア構造の調製から始まるいくつかの段階を伴います。合成経路には一般的に以下の段階が含まれます。
ビフェニルコアの形成: これは、鈴木カップリングやスチールカップリングなどのカップリング反応によって、ビフェニル構造を形成します。
官能基の導入: シアノ基とスルホンアミド基は、ニトロ化、還元、スルホン化反応によって導入されます。
最終的な修飾: アミノピリジニル基は、求核置換反応によって付加されます。
This compoundの工業的生産方法は、これらの段階を最適化することで、高収率と高純度、そして大規模生産に向けたスケーラビリティを確保する可能性があります .
化学反応の分析
PF-915275は、さまざまな化学反応を起こし、主に官能基が関与します。
酸化と還元: この化合物は、特にスルホンアミド基とピリジニル基を含む酸化と還元反応を起こす可能性があります。
置換反応: アミノ基とシアノ基は、求核置換反応と求電子置換反応に参加する可能性があります。
加水分解: スルホンアミド基は、酸性または塩基性条件下で加水分解される可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、科学研究において幅広い応用範囲を持っています。
代謝性疾患: コルチゾール代謝において役割を果たす11βHSD1を阻害することで、糖尿病や肥満などの代謝性疾患の研究に使用されます。
内分泌学: この化合物は、副腎機能および糖質コルチコイドの調節に関する研究において貴重です。
薬理学: this compoundは、11βHSD1阻害剤の薬物動態と薬力学を調査するために使用されます。
類似化合物との比較
PF-915275は、BVT-2733や18β-グリチルリチン酸などの他の11βHSD1阻害剤と比較されます。
BVT-2733: これは、非ステロイド性でアイソフォーム特異的な11βHSD1阻害剤です。同様の阻害効果がありますが、化学構造と薬物動態が異なります。
18β-グリチルリチン酸: この化合物は、甘草根の主要な生物活性成分であり、抗潰瘍、抗炎症、抗増殖作用を有しています。また、11βHSD1を阻害しますが、より幅広い生物活性を持っています。
This compoundは、11βHSD1に対する高い選択性と効力により、この酵素に特化した研究において貴重なツールとなっています .
特性
IUPAC Name |
N-(6-aminopyridin-2-yl)-4-(4-cyanophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c19-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)25(23,24)22-18-3-1-2-17(20)21-18/h1-11H,(H3,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFDAKNYJQYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235037 | |
| Record name | PF-915275 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857290-04-1 | |
| Record name | PF-915275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857290041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-915275 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-915275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388927163B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




